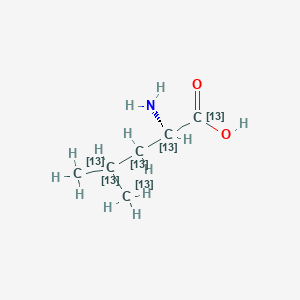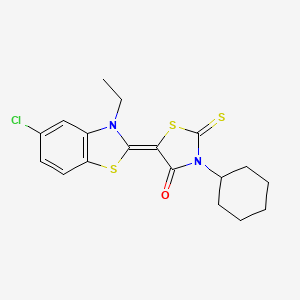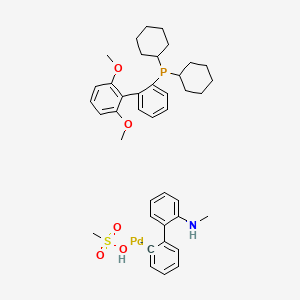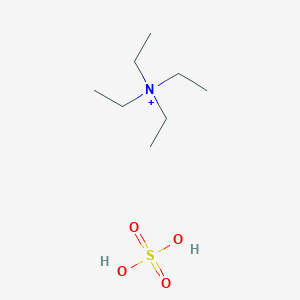
Fmoc-Arg(Pmc)(Pmc)-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Arg(Pmc)(Pmc)-al, also known as N-α-Fmoc-Nω-(2,2,5,7,8-pentamethylchromane-6-sulfonyl)-L-arginine, is a derivative of the amino acid arginine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the N-terminus, while the Pmc groups protect the side chains of arginine, allowing for selective deprotection and coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Pmc)(Pmc)-al typically involves the following steps:
Protection of the Arginine Side Chain: The arginine side chain is protected using the Pmc group. This is achieved by reacting arginine with 2,2,5,7,8-pentamethylchromane-6-sulfonyl chloride in the presence of a base.
Fmoc Protection of the N-Terminus: The N-terminus of the protected arginine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base to introduce the Fmoc group.
Aldehyde Formation: The final step involves the oxidation of the terminal alcohol group to form the aldehyde (al) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine are protected and Fmoc-protected in bulk reactors.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Arg(Pmc)(Pmc)-al undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, while the Pmc groups are cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Pmc removal.
Coupling: Reagents such as HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used.
Major Products
Deprotected Arginine: Removal of the Fmoc and Pmc groups yields free arginine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with arginine residues.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Arg(Pmc)(Pmc)-al is extensively used in the synthesis of peptides and peptide libraries. It allows for the selective incorporation of arginine residues into peptides, facilitating the study of peptide structure and function.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides containing arginine residues are investigated for their therapeutic potential, including antimicrobial peptides, enzyme inhibitors, and signaling molecules.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic agents.
Wirkmechanismus
The mechanism of action of Fmoc-Arg(Pmc)(Pmc)-al involves its role as a building block in peptide synthesis. The Fmoc group protects the N-terminus during peptide chain elongation, while the Pmc groups protect the arginine side chains. Upon deprotection, the free arginine residues can participate in various biochemical interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for the biological activity of the peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protecting group (Pbf) that is less prone to side reactions during deprotection.
Fmoc-Arg(Boc)-OH: Uses the Boc group for side chain protection, which is more acid-labile than Pmc.
Uniqueness
Fmoc-Arg(Pmc)(Pmc)-al is unique due to its dual Pmc protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful for synthesizing peptides with multiple arginine residues, as it minimizes side reactions and increases overall yield.
Eigenschaften
Molekularformel |
C35H42N4O6S |
|---|---|
Molekulargewicht |
646.8 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C35H42N4O6S/c1-21-22(2)32(23(3)25-16-17-35(4,5)45-31(21)25)46(42,43)39-33(36)37-18-10-11-24(19-40)38-34(41)44-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,19,24,30H,10-11,16-18,20H2,1-5H3,(H,38,41)(H3,36,37,39)/t24-/m0/s1 |
InChI-Schlüssel |
JMUZPGJRPSLSEK-DEOSSOPVSA-N |
Isomerische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)


![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)






![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)



